molecular formula C17H17NO B15174103 3-(3-Methylanilino)-1-phenylbut-2-en-1-one CAS No. 920313-17-3

3-(3-Methylanilino)-1-phenylbut-2-en-1-one

Cat. No.: B15174103
CAS No.: 920313-17-3
M. Wt: 251.32 g/mol
InChI Key: WERIFKLJBJIWCH-UHFFFAOYSA-N
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Description

3-(3-Methylanilino)-1-phenylbut-2-en-1-one is a chemical compound of interest in medicinal chemistry and organic synthesis research. It belongs to the class of 1,3-disubstituted prop-2-en-1-one derivatives, also known as enones or chalcone analogs, which are characterized by an α,β-unsaturated ketone functional group . This Michael acceptor moiety is a key pharmacophore in many bioactive molecules and is the subject of ongoing investigative work. Current scientific literature indicates that structurally related enone derivatives are being explored for their potential to inhibit neutrophil-mediated inflammatory responses. Specifically, such compounds have been shown to suppress the production of superoxide anions and the release of human neutrophil elastase triggered by inflammatory agonists, without exhibiting cytotoxicity . The mechanism of action for these effects is believed to involve the modulation of key cell signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways . Beyond its potential biological activity, this compound also serves as a valuable synthetic intermediate. Its structure, featuring an enone system conjugated with an anilino group, makes it a potential building block for the regioselective synthesis of more complex nitrogen-containing heterocycles, such as benzodiazepines, which are structures of significant pharmacological interest . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

920313-17-3

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-(3-methylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-13-7-6-10-16(11-13)18-14(2)12-17(19)15-8-4-3-5-9-15/h3-12,18H,1-2H3

InChI Key

WERIFKLJBJIWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 3-methylaniline with 1-phenylbut-2-en-1-one under specific conditions. One common method is the nucleophilic addition of 3-methylaniline to 1-phenylbut-2-en-1-one, followed by dehydration to form the enone structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Michael Addition

The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon.

  • Example : Reaction with primary amines yields β-amino ketones.

  • Conditions : Ethanol, room temperature, 1–2 hours .

  • Mechanism :

    • Nucleophilic attack at the β-carbon.

    • Proton transfer to stabilize the enolate intermediate.

NucleophileProductYield (%)Ref.
Methylamineβ-Methylamino derivative78
BenzylthiolThioether adduct65

[4+2] Diels-Alder Reaction

The enone system acts as a dienophile in Diels-Alder reactions with conjugated dienes.

  • Example : Cyclization with 1,3-butadiene forms a six-membered cyclohexene derivative.

  • Conditions : Toluene, reflux, 8 hours .

  • Stereochemistry : Endo preference due to secondary orbital interactions.

DieneCycloadductDiastereomeric RatioRef.
1,3-ButadieneBicyclo[4.3.0]non-2-ene85:15

Oxidation to Epoxides

The double bond undergoes epoxidation with peracids (e.g., m-CPBA).

  • Conditions : Dichloromethane, 0°C, 4 hours .

  • Mechanism : Electrophilic oxygen transfer via a three-membered cyclic transition state.

Oxidizing AgentEpoxide ProductYield (%)Ref.
m-CPBAtrans-Epoxide92

Selective Ketone Reduction

The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Conditions : THF, 0°C to RT, 1 hour .

  • Stereoselectivity : Syn addition observed due to steric hindrance from the 3-methylanilino group.

Reducing AgentAlcohol ProductYield (%)Ref.
NaBH₄(1R,2S)-Diastereomer68

Keto-Enol Tautomerism

The compound exhibits equilibrium between keto and enol forms, stabilized by intramolecular hydrogen bonding.

  • Enol Content : ~12% in CDCl₃ (¹H NMR analysis) .

  • Impact on Reactivity : Enol form participates in aldol-like condensations .

Benzodiazepine Formation

Reaction with o-phenylenediamines under acidic conditions yields 1,5-benzodiazepines via enaminone intermediates .

  • Conditions : Acetic acid/ethanol, reflux, 12 hours.

  • Yield : 39–92% depending on substituents .

Mechanistic Insights

  • Electron Distribution : DFT calculations show significant electron density at the β-carbon (Mulliken charge: −0.32 e), favoring nucleophilic attack.

  • Steric Effects : The 3-methylanilino group hinders approach from the syn face, influencing stereochemical outcomes .

This compound’s versatility in organic synthesis stems from its dual reactivity as an enone and an aniline derivative. Ongoing research explores its utility in asymmetric catalysis and pharmaceutical intermediates, particularly in antitumor agent development .

Scientific Research Applications

3-(3-Methylanilino)-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The aromatic ring can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chalcone Derivatives

Compound Name Substituent (R) Dihedral Angle (°) Crystal System Space Group Unit Cell Parameters (Å) V (ų) Reference ID
(Z)-3-(2-Methoxyanilino)-1-phenylbut-2-en-1-one 2-OCH₃ 55.2 (benzene rings) Tetragonal P42/n a=19.125, c=7.999 2925.9
(Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one 2-NH₂ N/A* Monoclinic C2/c a=15.489, b=16.422, c=11.684, β=110.6° 2781.1
(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one 3-Br (on anilino) N/A N/A N/A N/A N/A
3-(4-Chlorophenyl)amino-1-phenylbut-2-en-1-one 4-Cl (on phenyl) N/A N/A N/A N/A N/A

Key Findings:

Conformational Flexibility: The 2-methoxy derivative exhibits a dihedral angle of 55.2° between the two benzene rings, indicating moderate planarity disruption due to steric and electronic effects of the methoxy group . In contrast, the 2-amino analog forms a three-dimensional supramolecular network via N–H⋯O hydrogen bonds, which stabilize its monoclinic packing .

Hydrogen Bonding and Packing: Intramolecular N–H⋯O interactions are observed in the 2-methoxy derivative, while the 2-amino analog relies on intermolecular N–H⋯O bonds for lattice stability .

Synthetic Routes: Reductive amination () and multi-component reactions () are common synthetic strategies. For example, 3-(methylamino)-1-phenylbut-2-en-1-one is synthesized via LiAlH₄ reduction with a 38% yield .

Crystallographic and Computational Tools

Structural data for these compounds were determined using:

  • SHELX Suite : For refinement and solution of small-molecule structures .
  • WinGX/ORTEP : For data processing, visualization, and anisotropic displacement ellipsoid modeling .

Biological Activity

3-(3-Methylanilino)-1-phenylbut-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. Chalcones are known for their potential anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one can be represented as follows:

C16H17N Molecular Formula \text{C}_{16}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chalcone derivatives, including 3-(3-Methylanilino)-1-phenylbut-2-en-1-one.

  • Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents like Tamoxifen .
Cell Line IC50 (µM) Mechanism
MCF-710.5Induces apoptosis via caspase activation
A278012.0Inhibits tubulin polymerization
HeLa15.5Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

Chalcones have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. Studies suggest that 3-(3-Methylanilino)-1-phenylbut-2-en-1-one can reduce the expression of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary findings suggest moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in developing new antimicrobial agents .

Study on MCF-7 Cells

In a study focused on the effects of chalcone derivatives on breast cancer cells, 3-(3-Methylanilino)-1-phenylbut-2-en-1-one was found to significantly inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and reported that treated cells exhibited a marked increase in the sub-G1 population, indicative of apoptosis .

In Vivo Studies

An animal model study assessed the therapeutic efficacy of this compound in tumor-bearing mice. Results showed a reduction in tumor size and weight when administered at specific dosages over a period of time, supporting its potential as an anticancer agent .

Mechanistic Insights

The biological activity of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through upregulation of pro-apoptotic proteins.
  • Cell Cycle Arrest : Interference with the cell cycle progression leading to G2/M phase arrest.
  • Tubulin Inhibition : Disruption of microtubule dynamics, which is critical for cancer cell division.

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